4'-Isopropylacetophenone
Overview
Description
4’-Isopropylacetophenone, also known as p-isopropylacetophenone, is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is a colorless to pale yellow liquid with a spicy, woody, and herbaceous odor reminiscent of orris and basil . This compound is used primarily as a perfuming agent and flavoring agent .
Mechanism of Action
Target of Action
It’s known that this compound is used as a perfuming agent and a flavoring agent , suggesting that it may interact with olfactory receptors and taste receptors.
Pharmacokinetics
It’s known that the compound is soluble in alcohol and insoluble in water , which could influence its bioavailability and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Isopropylacetophenone . For instance, its solubility characteristics suggest that it may be more effective in alcohol-based solutions. Its stability may also be affected by storage conditions, as it’s recommended to be stored below +30°C .
Biochemical Analysis
Biochemical Properties
4’-Isopropylacetophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. These interactions often result in the hydroxylation of the compound, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 4’-Isopropylacetophenone can act as a substrate for certain oxidoreductases, facilitating redox reactions within cells.
Cellular Effects
The effects of 4’-Isopropylacetophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function . In some cell types, 4’-Isopropylacetophenone has been shown to induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 4’-Isopropylacetophenone exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and enzyme activity. This compound is also known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . These interactions can result in altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Isopropylacetophenone have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to 4’-Isopropylacetophenone can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . These findings underscore the importance of controlling experimental conditions to ensure reproducibility.
Dosage Effects in Animal Models
The effects of 4’-Isopropylacetophenone vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse outcomes such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
4’-Isopropylacetophenone is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that are more water-soluble and can be excreted via the kidneys . This metabolic process is crucial for the detoxification and elimination of 4’-Isopropylacetophenone from the body.
Transport and Distribution
Within cells and tissues, 4’-Isopropylacetophenone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of 4’-Isopropylacetophenone is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles . Post-translational modifications, such as phosphorylation, can also play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function.
Preparation Methods
4’-Isopropylacetophenone can be synthesized through several methods:
Friedel-Crafts Acylation: One common method involves the condensation of cymene with acetyl chloride in the presence of aluminum chloride (AlCl₃).
Industrial Production: Industrially, it can be produced by condensing cymene with acetyl chloride in the presence of AlCl₃. The reaction conditions typically involve maintaining the reaction mixture at a specific temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
4’-Isopropylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various electrophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
4’-Isopropylacetophenone has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with various biological targets.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor and flavor profile.
Comparison with Similar Compounds
4’-Isopropylacetophenone can be compared with other similar compounds:
4’-Methylacetophenone: Similar in structure but with a methyl group instead of an isopropyl group.
4’-Ethylacetophenone: Contains an ethyl group instead of an isopropyl group.
4’-tert-Butylacetophenone: Features a tert-butyl group instead of an isopropyl group.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLCCNYKIIUWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052330 | |
Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a powerful spicy, woody, herbaceous odour | |
Record name | p-Isopropylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
252.00 to 254.00 °C. @ 760.00 mm Hg | |
Record name | 4'-Isopropylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | p-Isopropylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.975 | |
Record name | p-Isopropylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
645-13-6 | |
Record name | 1-[4-(1-Methylethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Isopropylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-[4-(1-methylethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-[4-(1-Methylethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(1-methylethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742ZKZ2A6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4'-Isopropylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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